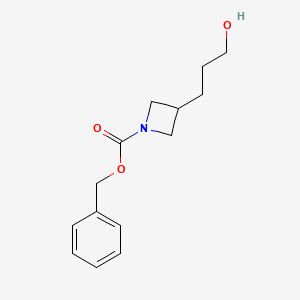

Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate

Description

Historical Context and Evolution of Azetidine (B1206935) Synthesis

The study of azetidine chemistry dates back to the early 20th century, with initial research establishing the fundamental properties of four-membered nitrogen-containing heterocycles. jmchemsci.com Azetidine, the parent compound, is a saturated heterocycle with three carbon atoms and one nitrogen atom. rsc.org Early synthetic methods for producing the azetidine ring were often challenging due to the inherent ring strain. medwinpublishers.com

Initial routes frequently relied on the reduction of azetidin-2-ones (β-lactams) or intramolecular cyclization of γ-amino alcohols or halides. magtech.com.cnresearchgate.net Over the decades, synthetic methodologies have evolved significantly, leading to more efficient and versatile approaches. Key advancements include:

[2+2] Cycloaddition Reactions: These reactions, such as the aza-Paterno-Büchi reaction, involve the combination of an imine and an alkene to form the azetidine ring, sometimes promoted by light (photocycloaddition). rsc.orgmagtech.com.cnnih.gov

Ring Contraction and Expansion: Methods have been developed to synthesize azetidines by contracting larger rings (like pyrrolidines) or expanding smaller ones (like aziridines). rsc.orgmagtech.com.cn

Palladium-Catalyzed Cyclizations: Modern organometallic chemistry has introduced methods like Pd-catalyzed intramolecular C-H amination, allowing for the direct formation of the azetidine ring with high functional group tolerance. rsc.orgresearchgate.net

Couty's Azetidine Synthesis: A significant development, this method provides an efficient route to enantiopure azetidines from readily available β-amino alcohols. wikipedia.org

These evolving synthetic strategies have made a wide range of substituted and functionalized azetidines more accessible for research and development. rsc.orgmagtech.com.cn

| Method | Description | Key Features |

| Intramolecular Cyclization | Formation of a C-N bond from a linear precursor, typically a 3-amino-1-propanol derivative with a leaving group. researchgate.netfrontiersin.org | One of the most common and traditional methods. |

| [2+2] Cycloaddition | Reaction between an imine and an alkene to form the four-membered ring directly. rsc.orgmagtech.com.cn | Efficient for constructing the core ring structure. |

| Ring Expansion/Contraction | Expansion of a three-membered ring (aziridine) or contraction of a five-membered ring (pyrrolidine). rsc.orgmagtech.com.cn | Provides alternative pathways from different starting materials. |

| Metal-Catalyzed C-H Amination | Intramolecular reaction catalyzed by a transition metal (e.g., Palladium) to form the C-N bond. rsc.org | Offers high efficiency and tolerance for various functional groups. |

Significance of Four-Membered Nitrogen Heterocycles in Synthetic Organic Chemistry

Four-membered nitrogen heterocycles, particularly azetidines, are highly valuable structural motifs in synthetic organic chemistry and medicinal chemistry. rsc.orgrsc.orgnih.gov Their significance stems from several key characteristics. They serve as crucial intermediates, chiral auxiliaries, and catalysts in organic synthesis. magtech.com.cn The rigid, three-dimensional structure of the azetidine ring allows it to act as a bioisostere for other chemical groups, such as pyridines, offering advantages in metabolic stability. nih.gov

The incorporation of these strained rings into larger molecules can impart unique conformational constraints, which is a highly desirable feature in drug design. enamine.net This rigidity can lead to higher binding affinity with biological targets by reducing the entropic penalty upon binding. enamine.net Consequently, azetidines are considered "privileged" scaffolds in medicinal chemistry and are found in numerous bioactive molecules, natural products, and approved pharmaceuticals. rsc.orgresearchgate.netmsesupplies.com

Intrinsic Strain and Reactivity Profile of the Azetidine Ring System

The chemical behavior of azetidines is largely dictated by the intrinsic strain of the four-membered ring. The ring strain energy of azetidine is approximately 25.4 kcal/mol. rsc.org This value places it between the highly strained and reactive aziridine (B145994) (approx. 27.7 kcal/mol) and the much more stable, five-membered pyrrolidine (B122466) (approx. 5.4 kcal/mol). rsc.orgresearchgate.net

This intermediate level of strain makes the azetidine ring stable enough for handling and incorporation into complex molecules, yet reactive enough to participate in unique chemical transformations. rsc.orgrsc.org The strain energizes the C-N bonds, making the ring susceptible to nucleophilic attack and subsequent ring-opening reactions, often triggered by acids or transition metals. rsc.orgacs.orgnih.gov This reactivity allows azetidines to be used as nonclassical electrophiles, enabling the synthesis of more complex, functionalized amine derivatives that would be difficult to access through other routes. rsc.orgacs.org

| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) |

| Aziridine | 3 | 26.7 - 27.7 rsc.orgresearchgate.net |

| Azetidine | 4 | 25.2 - 25.4 rsc.orgresearchgate.net |

| Pyrrolidine | 5 | 5.4 - 5.8 rsc.orgresearchgate.net |

| Piperidine | 6 | 0 researchgate.net |

Role of Azetidine Scaffolds as Versatile Synthons and Building Blocks in Chemical Research

Azetidine scaffolds are highly versatile building blocks, or synthons, in chemical research. magtech.com.cnrsc.orgnih.gov Their utility is particularly prominent in medicinal chemistry and drug discovery. The small, rigid framework allows for precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets. enamine.netnih.gov The inclusion of an azetidine ring adds minimal molecular weight and lipophilicity while providing significant conformational constraint, making it an ideal component for fragment-based drug design. enamine.net

The nitrogen atom within the ring provides a convenient handle for further chemical modification and can act as a basic center in target molecules. nih.gov Azetidine-containing building blocks are widely used to synthesize compound libraries for screening purposes, leading to the discovery of new therapeutic agents. enamine.netnih.gov Notable examples of pharmaceuticals incorporating the azetidine motif include the antihypertensive drug Azelnidipine and the kinase inhibitor Cobimetinib. rsc.org

Overview of Research on 3-Substituted Azetidines and Hydroxypropyl Side Chains

The functionalization of the azetidine ring, particularly at the 3-position, is a key strategy for creating diverse molecular architectures. nih.govnih.gov The synthesis of 3-substituted azetidines allows for the introduction of various side chains that can modulate a compound's biological activity and physicochemical properties.

Research in this area has explored numerous synthetic routes to introduce functionality at this position. A common precursor for these syntheses is Benzyl (B1604629) 3-oxoazetidine-1-carboxylate, where the ketone at the 3-position can be targeted by nucleophiles like Grignard reagents to install alkyl chains. nih.govbldpharm.comnih.gov Subsequent chemical modifications can then be performed. For instance, the synthesis of a 3-(3-hydroxypropyl) side chain can be envisioned through a multi-step sequence starting from a suitable precursor. One potential pathway involves the use of a 3-iodoazetidine (B8093280) derivative, such as Benzyl 3-(3-iodopropyl)azetidine-1-carboxylate, which can undergo nucleophilic substitution to introduce the terminal hydroxyl group. bldpharm.com This highlights the modular nature of azetidine chemistry, where functionalized side chains are built upon the core heterocyclic scaffold to generate specific target molecules like Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate.

Structure

3D Structure

Properties

IUPAC Name |

benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c16-8-4-7-13-9-15(10-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,13,16H,4,7-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVWXHGOAFMGCKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)OCC2=CC=CC=C2)CCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of Benzyl 3 3 Hydroxypropyl Azetidine 1 Carboxylate

Ring Opening Reactions of the Azetidine (B1206935) Core

The azetidine ring, while more stable than its three-membered aziridine (B145994) counterpart, possesses considerable ring strain (approximately 26 kcal/mol), which serves as a primary driving force for its chemical transformations. nih.govrsc.org This inherent strain facilitates ring-opening reactions under various conditions, particularly upon activation of the ring.

The N-Cbz group in Benzyl (B1604629) 3-(3-hydroxypropyl)azetidine-1-carboxylate reduces the nucleophilicity of the ring nitrogen. Consequently, direct nucleophilic attack on the ring carbons is a common pathway for ring-opening. For the reaction to proceed, the azetidine is often activated, typically by converting the ring nitrogen into a quaternary azetidinium salt. This transformation dramatically increases the electrophilicity of the ring carbons.

The subsequent nucleophilic attack generally follows an SN2 mechanism. nih.gov The regioselectivity of this attack—whether it occurs at the C2 or C4 position—is governed by steric and electronic factors. In most cases, the nucleophile preferentially attacks the less sterically hindered carbon atom, leading to a predictable product. nih.gov The process results in the formation of functionalized linear amines, where the nucleophile is incorporated into the newly formed acyclic structure.

The thermodynamic favorability of releasing the inherent ring strain is a key driver for the reactivity of azetidines. nih.govrsc.org This principle of "strain-release" underpins many of the transformations observed for Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate. Reactions that lead to the cleavage of one of the C-N bonds of the azetidine ring are energetically rewarded by the formation of a more stable, strain-free acyclic or larger-ring system. nih.govnih.gov This driving force is so significant that it enables reactions to occur under mild conditions once the ring is appropriately activated. rsc.org For instance, both acid-mediated and transition-metal-catalyzed ring-opening and ring-expansion reactions leverage this strain release to proceed efficiently. rsc.orgbeilstein-journals.org

Intramolecular Rearrangements and Ring Expansions Involving the 3-Hydroxypropyl Chain

The 3-hydroxypropyl side chain provides a unique opportunity for intramolecular reactions, leading to the formation of complex bicyclic intermediates and subsequent ring-expanded products.

A key transformation of this compound involves an intramolecular N-alkylation. This process is not spontaneous and requires activation of the terminal hydroxyl group on the propyl chain. The hydroxyl group is first converted into a good leaving group, such as a tosylate or mesylate.

Following activation, the azetidine nitrogen acts as an internal nucleophile, attacking the terminal carbon of the side chain in an intramolecular SN2 reaction. This cyclization results in the formation of a strained bicyclic quaternary ammonium (B1175870) salt, specifically a 1-azonia-bicyclo[3.2.0]heptane intermediate. acs.orgnih.govresearchgate.net This highly reactive species is the pivotal intermediate that leads to subsequent ring expansion.

The strained 1-azonia-bicyclo[3.2.0]heptane intermediate is highly susceptible to nucleophilic attack, which results in the cleavage of one of its C-N bonds and the formation of a larger ring. This process is a competitive ring expansion, yielding either five-membered pyrrolidines or seven-membered azepanes. acs.orgnih.govresearchgate.net

The regioselectivity of the nucleophilic attack on the bicyclic intermediate determines the final product:

Attack at the bridgehead carbon (originally from the azetidine ring) leads to the cleavage of the C-N bond that was part of the initial four-membered ring, resulting in the formation of a seven-membered azepane ring.

Attack at one of the carbons adjacent to the bridgehead (also from the original azetidine ring) cleaves a different C-N bond, leading to a five-membered pyrrolidine (B122466) ring.

The distribution of these products is highly dependent on the nature of the nucleophile used in the expansion process. acs.orgnih.gov For example, different outcomes can be observed when using cyanide, azide, or acetate (B1210297) anions as nucleophiles, providing a degree of control over the formation of the five- or seven-membered ring. acs.orgresearchgate.net

The regioselectivity of the ring expansion is not only controlled by the choice of nucleophile but is also significantly influenced by the substitution pattern on both the azetidine ring and its side chain. acs.orgnih.gov The presence of substituents can introduce steric hindrance or electronic effects that favor one pathway of nucleophilic attack over the other.

Research has demonstrated that strategic placement of substituents can direct the reaction towards the preferential formation of either the pyrrolidine or the azepane. acs.org For instance, a substituent on the azetidine ring might sterically block one of the potential sites of nucleophilic attack, thereby promoting the formation of a single ring-expanded product. These outcomes have been rationalized by quantum mechanical DFT calculations, which show good agreement with experimental results. acs.orgnih.gov

The table below summarizes findings on how different nucleophiles and substitution patterns can affect the ratio of the resulting pyrrolidine and azepane products.

| Azetidine Substrate | Nucleophile | Pyrrolidine Product (%) | Azepane Product (%) | Reference |

|---|---|---|---|---|

| Unsubstituted | Cyanide (CN⁻) | 60 | 40 | acs.org |

| Unsubstituted | Azide (N₃⁻) | 55 | 45 | acs.org |

| 2-Methyl substituted | Cyanide (CN⁻) | 30 | 70 | acs.org |

| 2-Phenyl substituted | Cyanide (CN⁻) | 25 | 75 | acs.org |

| 2-Phenyl substituted | Azide (N₃⁻) | 20 | 80 | acs.org |

Functionalization of the Azetidine Ring System

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, possesses considerable ring strain (approx. 25.4 kcal/mol), which is a driving force for its unique reactivity. rsc.org The N-Cbz group, similar to the more commonly studied N-Boc (tert-butoxycarbonyl) group, activates the ring for various functionalization reactions, primarily by increasing the kinetic acidity of the α-protons (at the C2 position). beilstein-journals.org

Direct C–H functionalization is a powerful strategy for elaborating complex molecular scaffolds. For N-protected saturated heterocycles like azetidine, this often involves deprotonation to form an organometallic intermediate, which can then be intercepted by an electrophile. The most established method for functionalizing the C2 position of N-Cbz or N-Boc protected azetidines is through directed metalation.

Palladium-catalyzed intramolecular C(sp3)–H amination represents a significant strategy for forming functionalized azetidines from acyclic precursors. rsc.orgorganic-chemistry.org While this is a synthetic route to the ring rather than a direct functionalization of a pre-existing one, it underscores the reactivity of C-H bonds gamma to a protected amine. For a molecule like this compound, direct C–H arylation would likely proceed via a directed metalation pathway, as outlined in the subsequent section.

The functionalization at the C2 position (α to the nitrogen) of N-protected azetidines via lithiation and subsequent electrophilic trapping is a well-documented and effective method for introducing a wide range of substituents. beilstein-journals.org The process typically involves treating the N-protected azetidine with a strong base, such as sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), at low temperatures (e.g., -78 °C) to generate a transient 2-lithioazetidine species. beilstein-journals.orguni-muenchen.de

This highly reactive organolithium intermediate can then be quenched with various electrophiles. nih.govnih.gov This strategy provides a concise route to 2-substituted azetidines. nih.govorganic-chemistry.org In some cases, transmetalation to a different metal, such as copper, can be performed to allow for reactions with a broader range of electrophiles, including allylic and propargylic halides. nih.govnih.gov

Functionalization at the C3 position is less straightforward via direct deprotonation, as the primary site of kinetic deprotonation is the C2 position due to the influence of the nitrogen atom and its electron-withdrawing protecting group. Therefore, modifying the C3 position typically involves transformations of the existing propyl side chain.

| Electrophile | Product Type | Reference |

|---|---|---|

| Aldehydes/Ketones (e.g., Benzophenone) | Secondary/Tertiary Alcohols | beilstein-journals.orgorganic-chemistry.org |

| Trimethylsilyl chloride (TMSCl) | Silylated Azetidines | beilstein-journals.org |

| Deuterium oxide (D₂O) | Deuterated Azetidines | organic-chemistry.org |

| Diphenyl disulfide ((PhS)₂) | α-Phenylthio Azetidines | nih.gov |

| Allyl/Propargyl Halides (post-transmetalation to Cu) | 2-Allyl/Propargyl Azetidines | nih.gov |

The strained nature of the azetidine ring makes it susceptible to ring-opening reactions via nucleophilic attack. These reactions typically require activation of the ring, for instance, by a Lewis acid or Brønsted acid to facilitate C–N bond cleavage. acs.org For this compound, a nucleophile could theoretically attack either the C2 or C4 positions, leading to a ring-opened γ-amino alcohol derivative.

Alternatively, functional groups on the azetidine ring can be displaced by nucleophiles. While the parent compound lacks a suitable leaving group on the ring itself, the hydroxyl group on the side chain could be converted into one (e.g., a tosylate or mesylate). An intramolecular nucleophilic displacement could then be envisioned if a nucleophilic center were present elsewhere on the molecule. The synthesis of azetidines often relies on an intramolecular SN2 reaction where a nitrogen nucleophile displaces a leaving group to form the four-membered ring. nih.gov A similar principle can be applied to the ring-opening of appropriately substituted azetidines. acs.org

Reactivity of the Hydroxyl Group on the Propyl Side Chain

The 3-(3-hydroxypropyl) side chain contains a terminal primary hydroxyl group (–OH), which is one of the most versatile functional groups in organic synthesis. solubilityofthings.compressbooks.pub Its reactivity is characterized by its ability to act as a nucleophile and its susceptibility to oxidation. Primary alcohols are generally more reactive and less sterically hindered than secondary alcohols, which influences the conditions required for their transformation. nih.govresearchgate.net

The nucleophilic oxygen of the hydroxyl group can readily react with various electrophiles.

Esterification: The hydroxyl group can be converted into an ester through reaction with carboxylic acids (Fischer esterification), acyl chlorides, or acid anhydrides. acs.orgmdpi.com This reaction is often catalyzed by an acid or a base. N-Heterocyclic carbenes (NHCs) have also emerged as efficient catalysts for the acylation of alcohols. organic-chemistry.org

Etherification: Formation of an ether can be achieved through several methods, most commonly the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. uwindsor.cagoogle.com Other methods include reactions with alcohols under acidic conditions. acs.org

Protecting Group Manipulations: In a multi-step synthesis, it is often necessary to temporarily "mask" the reactivity of the hydroxyl group. masterorganicchemistry.com This is achieved by converting it into a protecting group that is stable to a given set of reaction conditions but can be easily removed later. wikipedia.orguobaghdad.edu.iq

| Protecting Group | Abbreviation | Installation Reagents | Deprotection Conditions | Reference |

|---|---|---|---|---|

| tert-Butyldimethylsilyl Ether | TBDMS or TBS | TBDMS-Cl, Imidazole | F⁻ (e.g., TBAF), or mild acid (e.g., PPTS) | uwindsor.camasterorganicchemistry.com |

| Benzyl Ether | Bn | BnBr, NaH | Catalytic Hydrogenolysis (H₂, Pd/C) | uwindsor.cauobaghdad.edu.iq |

| Tetrahydropyranyl Ether | THP | Dihydropyran (DHP), p-TsOH | Aqueous Acid (e.g., HCl, PPTS) | masterorganicchemistry.com |

| Methoxymethyl Ether | MOM | MOM-Cl, DIPEA | Acid (e.g., HCl) | masterorganicchemistry.com |

The oxidation state of the carbon bearing the hydroxyl group can be readily altered.

Oxidation: The primary alcohol can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the reagents and conditions employed. solubilityofthings.comresearchgate.net The oxidation to an aldehyde is a particularly delicate transformation, as aldehydes themselves are susceptible to overoxidation to carboxylic acids. nih.govorganic-chemistry.org

| Product | Reagent/System | Notes | Reference |

|---|---|---|---|

| Aldehyde | PCC (Pyridinium chlorochromate) | Stoichiometric chromium reagent. | researchgate.net |

| Aldehyde | DMP (Dess-Martin periodinane) | Mild conditions, avoids heavy metals. | organic-chemistry.org |

| Aldehyde | TEMPO/NaOCl | Catalytic, highly selective for primary alcohols. | organic-chemistry.org |

| Carboxylic Acid | Jones Reagent (CrO₃, H₂SO₄, acetone) | Harsh, strongly acidic conditions. | researchgate.net |

| Carboxylic Acid | KMnO₄ | Strong oxidant, often requires heat. | researchgate.net |

Reduction: While the hydroxyl group is already in a reduced state, the entire functional group can be removed and replaced with a hydrogen atom, effectively reducing the alcohol to an alkane. This transformation is typically achieved in a two-step process. First, the hydroxyl group is converted into a good leaving group, such as a tosylate (by reaction with tosyl chloride) or a mesylate. Subsequently, the resulting intermediate is treated with a strong hydride reducing agent, like lithium aluminum hydride (LiAlH₄), which displaces the leaving group. libretexts.org

Transformations of the Benzyl Carbamate (B1207046) Group Beyond Deprotection

The benzyl carbamate (Cbz) group is a widely utilized protecting group for amines in organic synthesis, prized for its stability under various conditions and its susceptibility to removal by catalytic hydrogenolysis. However, the reactivity of the N-Cbz moiety, particularly within strained ring systems like azetidines, extends beyond its role as a simple protecting group. In the context of this compound, the benzyl carbamate group can actively participate in or influence a range of chemical transformations, leading to significant structural modifications of the azetidine scaffold. These reactions highlight the nuanced chemical behavior of the Cbz group, where it can act as an activating group, a directing group, or a direct participant in bond-forming events.

One of the notable transformations is the acid-mediated ring expansion of N-Cbz-azetidines. For instance, 2,2-disubstituted N-Cbz-azetidines have been shown to rearrange into 6,6-disubstituted 1,3-oxazinan-2-ones upon treatment with a Brønsted acid. This reaction proceeds through the formation of a benzylic carbocation, which is then trapped intramolecularly by the oxygen atom of the carbamate. This process effectively expands the four-membered azetidine ring into a six-membered 1,3-oxazinan-2-one, demonstrating a productive role for the Cbz group in skeletal reorganization.

Furthermore, the electronic properties of the benzyl carbamate group can be crucial in facilitating reactions at other positions on the azetidine ring. The electron-withdrawing nature of the Cbz group can activate the azetidine ring, making it more susceptible to nucleophilic attack or facilitating the formation of intermediates. An example of this is the iron-catalyzed thiol alkylation of N-Cbz-azetidinols. Research has indicated that the N-carboxybenzyl group is a prerequisite for achieving high yields in this reaction, which proceeds via an azetidine carbocation intermediate. This suggests that the Cbz group plays a vital role in stabilizing the carbocation, thereby promoting the substitution reaction.

In systems analogous to this compound, the interplay between the azetidine nitrogen and a side chain can lead to complex rearrangements. For example, azetidines bearing a 2-(3-hydroxypropyl) side chain can undergo intramolecular N-alkylation upon activation of the terminal hydroxyl group. This forms a bicyclic azetidinium ion, which can then be opened by nucleophiles to yield a mixture of ring-expanded products, such as pyrrolidines and azepanes. The regioselectivity of the ring-opening is influenced by the substitution pattern on the azetidine ring and the nature of the nucleophile. While this particular example involves N-alkylation of a secondary azetidine, the principle of intramolecular cyclization followed by ring expansion is a relevant transformation pathway for functionalized azetidines.

Additionally, the carbamate nitrogen of the Cbz group retains some nucleophilic character and can participate in condensation reactions. For example, benzyl carbamate itself can undergo acid-catalyzed condensation with glyoxal (B1671930) to form various adducts, including N,N'-bis(carbobenzoxy)-3,6-diamino-1,4-dioxane-2,5-diol. This reactivity highlights a pathway for the Cbz group to engage in further C-N bond formations under specific conditions, moving beyond its typical protective function.

The following table summarizes selected transformations where the N-Cbz group on an azetidine ring plays a role beyond simple deprotection.

| Transformation | Reactants | Conditions | Product(s) | Role of Cbz Group |

| Acid-Mediated Ring Expansion | 2,2-disubstituted N-Cbz-azetidine | Brønsted acid | 6,6-disubstituted 1,3-oxazinan-2-one | Intramolecular Nucleophile |

| Iron-Catalyzed Thiol Alkylation | N-Cbz-azetidin-3-ol, Thiol | FeCl3 | 3-Sulfanyl-azetidine | Activating Group |

| Competitive Ring Expansion | 2-(3-hydroxypropyl)azetidine | 1. Activation of OH 2. Nucleophile | Pyrrolidine and Azepane derivatives | N/A (by analogy) |

| Condensation | Benzyl carbamate, Glyoxal | Acid catalyst | N,N'-bis(carbobenzoxy) adducts | Nucleophile |

Applications in Advanced Organic Synthesis and Chemical Sciences Excluding Clinical Aspects

Benzyl (B1604629) 3-(3-hydroxypropyl)azetidine-1-carboxylate as a Chiral Building Block

The utility of chiral molecules as building blocks is fundamental to modern asymmetric synthesis, enabling the construction of enantiomerically pure complex molecules. Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate, when in its enantiopure form, serves as a valuable chiral synthon. The stereocenter at the C3 position of the azetidine (B1206935) ring, along with the functional handles of the hydroxyl group and the carbamate-protected nitrogen, provides a platform for stereoselective transformations.

The concept of the "chiral pool" involves utilizing readily available, naturally occurring chiral substances to produce new chiral compounds. researchgate.net While not a naturally occurring product itself, enantiomerically pure this compound can be synthesized and then employed in a similar fashion. Its rigid, conformationally constrained azetidine core can influence the stereochemical outcome of reactions at the propyl side chain or at other sites after further modification. This conformational rigidity is a significant advantage in asymmetric synthesis, as it can lead to higher diastereoselectivity in subsequent reactions.

The presence of the primary alcohol in the 3-hydroxypropyl side chain offers a site for a variety of chemical transformations. These modifications can be carried out with the preservation of the stereochemical integrity of the C3 position, thus transferring the initial chirality to the more complex product.

Table 1: Potential Stereoselective Transformations of this compound

| Reaction Type | Reagent/Catalyst | Product Functional Group | Stereochemical Implication |

| Oxidation | Chiral oxidizing agent | Aldehyde or Carboxylic Acid | Potential for kinetic resolution or desymmetrization |

| Esterification | Chiral acid/anhydride | Chiral Ester | Diastereomer formation for separation or further reaction |

| Etherification | Alkyl halide with chiral catalyst | Chiral Ether | Introduction of a new chiral center |

| Nucleophilic Substitution | (after activation of OH) | Various | Transfer of chirality to the new substituent |

Precursor in the Synthesis of Diverse Polycyclic Scaffolds (e.g., fused, bridged, spirocyclic systems)

The synthesis of polycyclic scaffolds is a key area of organic chemistry, driven by the prevalence of such structures in natural products and medicinally important compounds. The strained nature of the azetidine ring in this compound makes it an excellent precursor for the construction of more complex, three-dimensional structures, including fused, bridged, and spirocyclic systems. nih.govresearchgate.net

The hydroxypropyl side chain is a critical feature that can be exploited for intramolecular cyclization reactions. For instance, activation of the terminal hydroxyl group (e.g., through tosylation or mesylation) followed by intramolecular nucleophilic attack by the azetidine nitrogen (after deprotection) can lead to the formation of fused bicyclic systems. researchgate.net Alternatively, the side chain can be elaborated to contain other reactive functionalities that can participate in ring-forming reactions.

The generation of spirocyclic systems is another important application. researchgate.netmdpi.comchemrxiv.org By designing appropriate reaction sequences, the carbon backbone of the hydroxypropyl group can be manipulated to form a new ring that shares the C3 carbon of the azetidine, creating a spiro-junction. Bridged systems can also be envisaged through more complex multi-step sequences involving intramolecular bond formations across the azetidine ring. researchgate.net The ability to access such a diversity of polycyclic frameworks from a single precursor highlights the value of this compound in creating novel molecular architectures. whiterose.ac.uk

Table 2: Strategies for Polycyclic Scaffold Synthesis

| Target Scaffold | Synthetic Strategy | Key Intermediate |

| Fused System | Intramolecular N-alkylation | Azetidine with an activated side chain |

| Bridged System | Intramolecular cycloaddition | Diene-functionalized azetidine |

| Spirocyclic System | Ring-closing metathesis | Azetidine with an unsaturated side chain |

Development of Azetidine-Derived Ligands in Asymmetric Catalysis

Chiral ligands are crucial components of asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. Azetidine-containing compounds have emerged as effective ligands in a variety of metal-catalyzed and organocatalytic reactions. The conformational rigidity of the azetidine ring can impart a well-defined chiral environment around a catalytic center, leading to high levels of enantioselectivity.

This compound serves as a versatile starting material for the synthesis of novel azetidine-derived ligands. The hydroxyl group on the side chain can be readily converted into other coordinating groups, such as phosphines, amines, or thiols, which are known to bind to transition metals. The benzyl carbamate (B1207046) protecting group can be removed to liberate the nitrogen atom, which itself can act as a coordinating site or be further functionalized.

For example, the synthesis of bidentate P,N-ligands could be achieved by converting the hydroxyl group to a diphenylphosphine (B32561) moiety and deprotecting the nitrogen. Such ligands could find applications in asymmetric hydrogenation, allylic alkylation, and other important transformations. The modular nature of this precursor allows for the systematic variation of the ligand structure to fine-tune its steric and electronic properties for optimal catalytic performance.

Role in Peptidomimetics as Unnatural Amino Acid Surrogates

Peptidomimetics are compounds that mimic the structure and function of natural peptides but with improved properties such as enhanced stability and bioavailability. The incorporation of unnatural amino acids is a common strategy in the design of peptidomimetics. Azetidine-based amino acids are of particular interest as they impose conformational constraints on the peptide backbone, which can lead to specific secondary structures and increased receptor affinity. nih.gov

This compound can be elaborated into a novel unnatural amino acid surrogate. The hydroxypropyl side chain can be oxidized to a carboxylic acid, and the benzyl carbamate can be removed to reveal the corresponding amino acid. The resulting 3-carboxy-3-(2-carboxyethyl)azetidine would represent a highly constrained analog of glutamic acid. Alternatively, the hydroxyl group could be converted to an amino group, leading to a diamino acid analog.

Table 3: Potential Unnatural Amino Acids Derived from this compound

| Modification of Hydroxypropyl Group | Resulting Unnatural Amino Acid Type | Potential Natural Amino Acid Mimic |

| Oxidation to Carboxylic Acid | Constrained Dicarboxylic Amino Acid | Glutamic Acid |

| Conversion to Amino Group | Constrained Diamino Acid | Lysine (with a shorter side chain) |

| Etherification with a Phenolic Moiety | Constrained Aromatic Amino Acid | Tyrosine (with a modified linker) |

Contributions to Diversity-Oriented Synthesis and Chemical Library Generation

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening and the discovery of new biological probes and drug leads. nih.govcam.ac.ukresearchgate.net Building blocks with multiple functional groups that can be selectively addressed are highly valuable in DOS. This compound is an excellent example of such a building block.

This compound possesses three key points of diversity:

The Azetidine Nitrogen: The benzyl carbamate protecting group can be removed and the nitrogen can be acylated, alkylated, or used in other coupling reactions.

The Hydroxyl Group: The primary alcohol can be oxidized, esterified, etherified, or converted to other functional groups.

The Azetidine Ring: The strained ring can potentially undergo ring-opening reactions to generate linear structures with new functionalities.

By systematically exploring reactions at these different sites, a large and diverse library of compounds can be generated from a single starting material. nih.govresearchgate.net For example, a split-and-pool synthesis strategy could be employed where a portion of the starting material is modified at the hydroxyl group, then the protecting group is removed and the library is further diversified at the nitrogen atom. This approach allows for the rapid generation of a multitude of distinct molecular scaffolds, increasing the probability of identifying compounds with desired biological activities.

Potential in Polymerization Processes

The ring strain of the azetidine ring makes it susceptible to ring-opening polymerization (ROP), a process that can lead to the formation of linear or branched polyamines. researchgate.netrsc.orgutwente.nl These polymers can have a wide range of applications, for instance in materials science and as gene delivery vectors. The polymerization of azetidines can be initiated by cationic or anionic initiators. nih.gov

This compound, with its functional side chain, is a promising monomer for the synthesis of functionalized poly(trimethylenimine)s. The polymerization would proceed through the ring-opening of the azetidine moiety, resulting in a polymer backbone with pendant N-benzyloxycarbonyl groups and 3-hydroxypropyl side chains.

The presence of the hydroxyl group in the side chain could offer several advantages. It could influence the polymerization kinetics and the properties of the resulting polymer, such as its solubility and thermal stability. Furthermore, the hydroxyl groups along the polymer chain would be available for post-polymerization modification, allowing for the introduction of other functional groups and the fine-tuning of the polymer's properties for specific applications. The benzyl carbamate protecting groups could also be removed to yield a water-soluble polyamine with pendant hydroxypropyl groups.

Theoretical and Computational Chemistry Studies of Azetidine Derivatives

Quantum Mechanical Investigations of Azetidine (B1206935) Ring Strain and Stability

The reactivity of azetidines is largely governed by the inherent strain within the four-membered ring. researchgate.netrsc.org Quantum mechanical calculations are crucial for quantifying this strain and understanding its implications for molecular stability and chemical behavior.

The ring strain of azetidine is considerable, though less severe than that of its three-membered counterpart, aziridine (B145994). rsc.orgresearchwithrutgers.com This intermediate level of strain energy makes the azetidine ring stable enough for handling under normal conditions but also renders it susceptible to ring-opening and expansion reactions when appropriately activated. researchgate.netrsc.org This balance is a key feature exploited in synthetic chemistry. medwinpublishers.com

Computational studies have quantified the strain energy of various small-ring heterocycles, providing a basis for comparing their relative stability and reactivity.

| Heterocycle | Ring Strain (kcal/mol) |

|---|---|

| Aziridine | ~27 |

| Azetidine | ~25-26 |

| Oxetane | ~25 |

| Pyrrolidine (B122466) | ~6 |

Data compiled from theoretical studies. rsc.org

The presence of substituents on the azetidine ring can modulate its stability. For instance, the N-substituent, such as the benzyl (B1604629) carboxylate group in "Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate", influences the electronic properties and conformation of the ring, which in turn affects its stability. Acid-mediated decomposition pathways have been observed in certain N-substituted azetidines, where protonation of the ring nitrogen can facilitate intramolecular ring-opening, highlighting the delicate balance between stability and reactivity. nih.gov

Conformational Analysis of 3-Substituted Azetidine Ring Systems

The four-membered azetidine ring is not planar and typically adopts a puckered conformation to alleviate torsional strain. nih.gov The nature and position of substituents significantly influence the ring's conformational preferences. For a 3-substituted azetidine like "this compound", the substituent can occupy either an axial or an equatorial position on the puckered ring.

The conformational preferences are a result of a complex interplay of steric and electronic effects, including:

Steric Hindrance : Bulky substituents tend to favor the equatorial position to minimize steric clashes with other ring atoms.

Torsional Strain : The puckering of the ring helps to minimize the eclipsing interactions between adjacent substituents.

Intramolecular Interactions : Non-covalent interactions, such as hydrogen bonding between a substituent and another part of the molecule, can stabilize specific conformations. researchgate.net

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Selectivity

Density Functional Theory (DFT) has become a powerful tool for elucidating the mechanisms of reactions involving azetidines. researchgate.netchemrxiv.org It allows for the calculation of reaction pathways, the identification of transition states, and the prediction of reaction outcomes, such as regioselectivity and stereoselectivity. researchgate.net

DFT calculations have been instrumental in understanding the formation of the azetidine ring itself. Various synthetic strategies, including intramolecular cyclizations, have been modeled to determine their feasibility and preferred pathways. For instance, DFT studies on the photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes to form azetidines have shown that a tertiary radical intermediate is critical for the success of the 4-exo-trig cyclization. researchgate.net Similarly, in the radical 4-exo-dig cyclization of ynamides, DFT calculations explained the kinetic preference for this pathway over the alternative 5-endo-dig cyclization, leading to the selective formation of azetidines. nih.gov

These studies typically involve:

Locating Transition States (TS) : Identifying the highest energy point along the reaction coordinate.

Calculating Activation Energies (ΔG‡) : Determining the energy barrier that must be overcome for the reaction to proceed.

Analyzing Reaction Intermediates : Characterizing the stability of any species formed during the reaction.

| Reaction Type | Key Finding from DFT | Reference |

|---|---|---|

| Radical 4-exo-dig Cyclization of Ynamides | The 4-exo-dig cyclization is kinetically favored over the 5-endo-dig pathway. | nih.gov |

| La(OTf)3-catalyzed Aminolysis of cis-3,4-epoxy amines | DFT studies elucidated the transition states, explaining the high regioselectivity for azetidine formation over pyrrolidine. | frontiersin.org |

| Photoinduced Cycloaddition in (6-4) Photoproducts | A low-barrier exothermic intermediate step shifts the energy balance, favoring azetidine formation. | acs.org |

The strain in the azetidine ring makes it a good substrate for ring-opening reactions. researchgate.net DFT is widely used to predict the regioselectivity of these reactions, i.e., which C-N bond is preferentially cleaved. For example, in the palladium-catalyzed ring-opening of 2-arylazetidines with organoboronic acids, DFT calculations rationalized the observed regioselectivity by analyzing the transition states of the selectivity-determining ring-opening step. researchgate.net

Similarly, DFT calculations can predict the diastereoselectivity of reactions, which is crucial when new stereocenters are formed. By comparing the energies of different diastereomeric transition states, researchers can predict which product isomer will be favored. This has been applied to understand the stereochemical outcomes of reactions involving lithiated azetidines, where DFT calculations supported the involvement of equilibrating diastereoisomeric intermediates. mdpi.comcnr.it

Molecular Dynamics Simulations and Prediction of Molecular Behavior

While quantum mechanical methods are excellent for studying static properties and reaction pathways, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. researchgate.net MD simulations model the movement of atoms and molecules based on a force field, allowing researchers to observe conformational changes, solvent effects, and intermolecular interactions.

For azetidine derivatives, MD simulations can be used to:

Explore Conformational Space : Identify the most stable and populated conformations of the molecule in a given environment (e.g., in solution).

Study Solvation : Analyze how solvent molecules arrange around the solute and how this affects its structure and dynamics.

Predict Macroscopic Properties : Relate molecular behavior to properties like viscosity or diffusion coefficients.

Investigate Ligand-Receptor Interactions : In a biological context, MD simulations can model how an azetidine-containing molecule binds to a protein target, revealing the stability of the complex and key interactions. researchgate.net

A theoretical study on a novel azetidine derivative combined quantum chemical methods with MD simulations to understand its physical and chemical behavior. researchgate.net The MD simulations were used to validate docking results against biological targets and to assess the structural stability of the ligand-receptor complex over a 90-nanosecond timeframe. researchgate.net

Advanced Analytical Methodologies for Complex Azetidine Structures

High-Resolution Spectroscopic Techniques for Mechanistic Elucidation (e.g., advanced NMR, IR, Raman)

High-resolution spectroscopic techniques are indispensable for the structural elucidation of novel azetidine (B1206935) compounds. Advanced Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy provide detailed information about the molecular framework and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including two-dimensional experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially for complex molecules with overlapping resonances. ipb.pt For Benzyl (B1604629) 3-(3-hydroxypropyl)azetidine-1-carboxylate, ¹H NMR spectroscopy would reveal characteristic signals for the azetidine ring protons, the benzyl protecting group, and the 3-hydroxypropyl side chain. The diastereotopic protons of the azetidine ring often exhibit complex splitting patterns due to restricted bond rotation. ipb.pt ¹³C NMR spectroscopy provides information on the number and chemical environment of the carbon atoms.

Interactive Data Table: Representative NMR Data for Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key HMBC Correlations |

| Azetidine-CH₂ | 3.8 - 4.2 (m) | 50 - 55 | H-azetidine to C-benzyl, C-side chain |

| Azetidine-CH | 2.8 - 3.2 (m) | 35 - 40 | H-azetidine to C-azetidine |

| -CH₂-OH (side chain) | 3.65 (t) | 60 - 65 | H-CH₂OH to C-adjacent CH₂ |

| -CH₂- (side chain) | 1.6 - 1.8 (m) | 30 - 35 | H-CH₂ to C-azetidine, C-CH₂OH |

| -CH₂- (side chain) | 1.4 - 1.6 (m) | 25 - 30 | H-CH₂ to C-azetidine |

| Benzyl-CH₂ | 5.10 (s) | 65 - 70 | H-benzyl CH₂ to C=O, C-aromatic |

| Benzyl-aromatic | 7.2 - 7.4 (m) | 127 - 137 | H-aromatic to C-aromatic |

| C=O (carbamate) | - | 155 - 160 | - |

Infrared (IR) and Raman Spectroscopy: IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. For this compound, IR spectroscopy would show characteristic absorption bands for the hydroxyl (-OH) group (a broad peak around 3300-3500 cm⁻¹), the carbamate (B1207046) carbonyl (C=O) group (a strong peak around 1690-1710 cm⁻¹), and C-H bonds of the aromatic and aliphatic parts of the molecule. researchgate.net Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide valuable information about the C-C backbone of the azetidine ring and the aromatic ring of the benzyl group.

Interactive Data Table: Representative Vibrational Spectroscopy Data

| Functional Group | IR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) |

| O-H stretch (alcohol) | 3500-3300 (broad) | ~3400 |

| C-H stretch (aromatic) | 3100-3000 | 3080-3050 |

| C-H stretch (aliphatic) | 3000-2850 | 2980-2850 |

| C=O stretch (carbamate) | 1710-1690 (strong) | ~1700 |

| C=C stretch (aromatic) | 1600, 1495 | 1605, 1585 |

| C-O stretch (alcohol) | 1050 | ~1050 |

| C-N stretch (azetidine) | 1230 | ~1230 |

Advanced Chromatographic Separations and Purification Methods (e.g., enantioselective HPLC, SFC)

The purification of azetidine derivatives and the separation of stereoisomers often require advanced chromatographic techniques due to their polarity and potential for chirality.

High-Performance Liquid Chromatography (HPLC): Enantioselective HPLC is a powerful tool for the separation of chiral compounds. For azetidines with a stereocenter at the 3-position, chiral stationary phases (CSPs) can be employed to resolve the enantiomers. The choice of the CSP and the mobile phase is critical for achieving good separation.

Supercritical Fluid Chromatography (SFC): SFC is a "green" alternative to HPLC that uses supercritical carbon dioxide as the primary mobile phase. shimadzu.com It offers several advantages, including faster separations, reduced solvent consumption, and lower backpressure. shimadzu.com SFC is particularly well-suited for the purification of complex molecules and for chiral separations. For this compound, SFC could be used for both achiral purification to remove synthetic impurities and for chiral separation to isolate specific enantiomers.

Interactive Data Table: Representative Chromatographic Conditions

| Technique | Stationary Phase | Mobile Phase | Detection | Application |

| Enantioselective HPLC | Chiralpak AD-H | Hexane/Isopropanol | UV (254 nm) | Separation of enantiomers |

| Preparative SFC | Silica, Diol | CO₂/Methanol gradient | UV, MS | Purification of final compound |

X-ray Crystallography for Absolute Stereochemistry and Structural Confirmation

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule with atomic-level precision. eurjchem.com By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the exact arrangement of atoms in space, including bond lengths, bond angles, and the absolute stereochemistry of chiral centers. nih.gov For a chiral molecule like 3-substituted azetidines, X-ray crystallography provides unambiguous confirmation of the relative and absolute configuration, which is crucial for understanding its biological activity.

Interactive Data Table: Representative Crystallographic Data for an N-Cbz Protected Azetidine Derivative

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.9 |

| b (Å) | 9.7 |

| c (Å) | 17.7 |

| α (°) | 90 |

| β (°) | 89.7 |

| γ (°) | 90 |

| Volume (ų) | 1534 |

| Z | 4 |

| R-factor | < 0.06 |

Mass Spectrometry for Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is widely used in organic synthesis to monitor the progress of reactions and to characterize the final products. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy, confirming its molecular formula.

For the synthesis of this compound, MS can be used to track the disappearance of starting materials and the appearance of the product. Upon completion of the reaction, HRMS can confirm the molecular weight of the target compound. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and analyze the resulting fragments, providing further structural information. The fragmentation pattern of benzyl carbamates often involves cleavage of the benzylic C-O bond and fragmentation of the azetidine ring. nih.gov

Interactive Data Table: Representative Mass Spectrometry Data

| Ion | m/z (calculated) | m/z (observed) | Assignment |

| [M+H]⁺ | 250.1438 | 250.1441 | Protonated molecular ion |

| [M+Na]⁺ | 272.1257 | 272.1260 | Sodium adduct |

| [M-C₇H₇]⁺ | 158.0812 | 158.0815 | Loss of benzyl group |

| [C₇H₇]⁺ | 91.0543 | 91.0545 | Benzyl/Tropylium cation |

Future Research Directions and Emerging Paradigms

Development of Green and Sustainable Synthetic Approaches for Azetidines

The principles of green chemistry are increasingly being applied to the synthesis of valuable chemical entities, aiming to reduce environmental impact and enhance safety. nih.gov For azetidine (B1206935) synthesis, this translates to the development of methodologies that utilize environmentally benign solvents, minimize waste, and employ catalytic processes.

One sustainable strategy involves the use of flow chemistry, which can offer better control over reaction parameters and safer handling of potentially hazardous intermediates. nih.gov For instance, a flow-batch approach has been developed for the preparation of 2H-azirines from vinyl azides using cyclopentyl methyl ether (CPME), a green solvent, which can then be converted to functionalized NH-aziridines. nih.gov While this example leads to aziridines, the principles are transferable to azetidine synthesis.

Microwave-assisted organic synthesis represents another green approach, often leading to shorter reaction times, reduced energy consumption, and improved product yields. acs.org The synthesis of various N-heterocycles, including azetidines, has been achieved in a basic aqueous carbonate medium via the double N-alkylation of primary amines with dihalides under microwave irradiation. acs.org

Future research in this area will likely focus on:

The use of water as a reaction medium.

The development of recyclable catalysts, such as magnetic nanocatalysts. acs.org

The application of alternative energy sources like ultrasound and mechanochemistry. acs.org

A summary of green chemistry principles and their application in heterocyclic synthesis is presented in the table below.

| Green Chemistry Principle | Application in Azetidine Synthesis |

| Use of Renewable Feedstocks | Exploration of bio-based starting materials. |

| Atom Economy | Designing reactions that maximize the incorporation of all materials used in the process into the final product. |

| Use of Safer Solvents and Auxiliaries | Employing water or green solvents like CPME. nih.gov |

| Design for Energy Efficiency | Utilizing microwave irradiation or flow chemistry to reduce energy consumption. nih.govacs.org |

| Use of Catalysis | Developing highly efficient and recyclable catalysts to minimize waste. acs.org |

Exploration of Novel Reactivity Patterns for Functionalized Azetidines

The reactivity of azetidines is largely governed by their significant ring strain, which can be harnessed to drive various chemical transformations. rsc.org Recent advances have focused on developing new methods for the synthesis and functionalization of the azetidine core.

Strain-release-driven reactions are a powerful tool for constructing complex molecular architectures. For example, a multicomponent strategy involving a rsc.orgnih.gov-Brook rearrangement followed by a strain-release-driven anion relay has been developed for the modular synthesis of substituted azetidines. nih.gov This approach utilizes the high reactivity of azabicyclo[1.1.0]butanes to generate diverse 1,3,3-trisubstituted azetidines. nih.gov

Photochemical methods are also emerging as a mild and efficient way to access functionalized azetidines. The aza Paternò-Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, is a direct route to the azetidine ring. nih.govresearchgate.net Recent developments have utilized visible light photocatalysis to overcome the limitations of traditional photochemical methods, allowing for the synthesis of functionalized azetidines in high yields and with excellent diastereoselectivity. nih.govresearchgate.netspringernature.com

Future explorations in this domain will likely involve:

The discovery of new catalytic systems for C-H functionalization of the azetidine ring. rsc.org

The development of novel cycloaddition strategies to access diverse azetidine scaffolds. rsc.org

The use of metallated azetidine intermediates for regio- and stereoselective functionalization. rsc.org

Chemoenzymatic and Biocatalytic Routes to Azetidine Scaffolds

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, often providing high levels of stereoselectivity under mild reaction conditions. nih.gov The application of enzymes in the synthesis of azetidine scaffolds is a rapidly growing area of research.

A notable example is the biocatalytic one-carbon ring expansion of aziridines to azetidines. chemrxiv.orgresearchgate.net This has been achieved using engineered 'carbene transferase' enzymes derived from cytochrome P450. A laboratory-evolved variant, P411-AzetS, has demonstrated the ability to catalyze a rsc.orgnih.gov-Stevens rearrangement with exceptional stereocontrol (99:1 er), a transformation not currently achievable with other catalyst classes. chemrxiv.orgresearchgate.net

Chemoenzymatic approaches, which combine enzymatic and chemical transformations, offer a versatile strategy for the synthesis of complex molecules. nih.govnih.gov For instance, enantioenriched 2-aryl azepanes have been generated through biocatalytic asymmetric reductive amination using imine reductases or by deracemization using monoamine oxidases. nih.gov While this example focuses on a seven-membered ring, the principles can be adapted for the synthesis of chiral azetidines.

Future research directions in this field include:

The discovery and engineering of novel enzymes for azetidine synthesis.

The development of multi-enzyme cascade reactions for the efficient construction of complex azetidine-containing molecules. nih.gov

The integration of biocatalysis with flow chemistry for scalable and sustainable production. nih.gov

Integration of Azetidine Motifs in Materials Science and Supramolecular Chemistry

The unique structural and electronic properties of azetidines make them attractive building blocks for the development of novel materials. The incorporation of azetidine rings can impart rigidity and introduce specific intermolecular interactions, influencing the bulk properties of the material.

One emerging application is in the field of energetic materials. The visible light-mediated aza Paternò-Büchi reaction has been used for the scalable synthesis of azetidines with varying regio- and stereochemistry, which have been explored as novel energetic materials. chemrxiv.org These nitroazetidine materials have shown promising properties, including higher densities, better oxygen balances, and increased detonation pressures compared to current state-of-the-art materials. chemrxiv.org

Azetidines also have potential applications in polymer chemistry. The ring-opening polymerization of aziridines and azetidines can produce polyamines, which have a wide range of applications, including as antibacterial coatings, for CO2 adsorption, and in gene transfection. rsc.org

Future research in this area could explore:

The synthesis of azetidine-containing polymers with tailored thermal and mechanical properties.

The use of azetidine derivatives in the design of supramolecular assemblies and functional materials.

The investigation of the electronic properties of azetidine-containing conjugated materials for applications in organic electronics.

Automation and High-Throughput Synthesis of Azetidine-Containing Libraries

The demand for new drug candidates and functional materials has driven the development of automated and high-throughput synthesis methods. These approaches allow for the rapid generation and screening of large libraries of compounds, accelerating the discovery process.

Diversity-oriented synthesis (DOS) is a powerful strategy for accessing new chemical space. nih.gov The synthesis and diversification of a densely functionalized azetidine ring system have been described to generate a wide variety of fused, bridged, and spirocyclic ring systems. nih.gov This approach has been used to create libraries of lead-like molecules for targeting the central nervous system. nih.gov

Solid-phase synthesis is another key technology for the high-throughput generation of compound libraries. A solid-phase synthesis of a 1,976-membered library of spirocyclic azetidines has been reported, demonstrating the feasibility of creating large and diverse collections of azetidine-containing molecules. nih.gov

Future advancements in this area will likely focus on:

The development of robust and generalizable synthetic routes amenable to automation.

The integration of automated synthesis with high-throughput screening and computational modeling.

The creation of modular and programmable approaches to access complex stereopure azetidines through strain-release functionalization. chemrxiv.org

The table below summarizes key strategies for high-throughput azetidine synthesis.

| Synthesis Strategy | Key Features | Application Example |

| Diversity-Oriented Synthesis (DOS) | Access to structurally diverse and complex scaffolds. | Generation of fused, bridged, and spirocyclic azetidines for CNS-focused libraries. nih.gov |

| Solid-Phase Synthesis | Amenable to automation and purification. | Synthesis of a 1,976-membered library of spirocyclic azetidines. nih.gov |

| Flow Chemistry | Precise control over reaction conditions, enhanced safety, and scalability. | Potential for automated synthesis of azetidine building blocks. nih.gov |

| Multicomponent Reactions | High efficiency and convergence, rapid generation of complexity. | Modular synthesis of 1,3,3-trisubstituted azetidines. nih.gov |

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagent/Conditions | Yield | Reference |

|---|---|---|---|

| Azetidine Oxidation | tert-Butyl 3-oxoazetidine-1-carboxylate, i-PrOH | 75% | |

| Cbz Protection | Benzyl chloroformate, NaHCO₃, DCM | 82% |

Advanced: How can reaction conditions be optimized to minimize by-products during synthesis?

Methodological Answer:

By-product formation often arises from incomplete protection/deprotection or side reactions at the azetidine nitrogen. Strategies include:

- Temperature Control: Lower temperatures (0–5°C) during carbamate formation reduce ester hydrolysis .

- Catalyst Screening: Use Pd/C or PtO₂ for selective hydrogenation to avoid over-reduction of the hydroxypropyl group.

- Solvent Polarity: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing aggregation-related side reactions .

Note: Monitor reaction progress via TLC or LC-MS to identify by-products early.

Basic: What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm the azetidine ring (δ 3.5–4.5 ppm for N-CH₂), benzyl group (δ 5.1 ppm for CH₂Ph), and hydroxypropyl chain (δ 1.6–2.0 ppm for CH₂) .

- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 264.147) and fragmentation patterns .

- IR Spectroscopy: Look for carbamate C=O stretches (~1700 cm⁻¹) and hydroxyl O-H bands (~3400 cm⁻¹) .

Advanced: How can discrepancies in NMR data due to conformational flexibility be resolved?

Methodological Answer:

Azetidine rings exhibit puckering, leading to split signals. Mitigation strategies:

- Variable Temperature (VT) NMR: Perform experiments at −40°C to slow ring inversion, simplifying splitting patterns .

- Computational Modeling: Use DFT calculations (e.g., Gaussian) to predict lowest-energy conformers and match experimental shifts .

- 2D NMR: COSY and NOESY identify coupling partners and spatial proximity of protons .

Safety: What are the key handling precautions for this compound?

Methodological Answer:

While specific toxicity data for this compound is limited, extrapolate from structurally related azetidines:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Hazard Mitigation: Assume potential respiratory irritation (GHS H335) and skin sensitivity (H315). Avoid dust generation; store in sealed containers at 2–8°C .

- Spill Response: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.